molecular formula C13H13N5O2S B6502411 N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396707-34-8

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B6502411
CAS No.: 1396707-34-8
M. Wt: 303.34 g/mol
InChI Key: HGZUITOSKMPIRU-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: is a complex organic compound featuring a thiazole ring, a pyrazine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with pyrazine-2-carboxylic acid chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with azetidine-3-carboxylic acid to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The pyrazine ring can be reduced to form pyrazinylamine derivatives.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Pyrazinylamine derivatives.

  • Substitution: Substituted azetidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole and pyrazine moieties make it a versatile intermediate for creating pharmaceuticals, agrochemicals, and materials.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its thiazole ring is known for antimicrobial properties, while the pyrazine ring can interact with various biological targets.

Medicine: This compound may have potential as a lead compound in drug discovery. Its structural features suggest it could be useful in the development of new drugs targeting diseases such as bacterial infections, inflammation, and cancer.

Industry: In the materials science field, this compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, the thiazole ring may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The pyrazine ring could bind to receptors or enzymes in biological systems, modulating their function.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and are known for their antimicrobial and anticancer properties.

  • Pyrazine derivatives: These compounds contain the pyrazine ring and are used in various pharmaceutical and agrochemical applications.

  • Azetidine derivatives: These compounds feature the azetidine ring and are explored for their biological activities.

Uniqueness: N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its combination of thiazole, pyrazine, and azetidine rings, which provides a multifaceted approach to its biological and chemical properties.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, with the CAS number 1396707-34-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula C13H13N5O2SC_{13}H_{13}N_{5}O_{2}S and a molecular weight of 303.34 g/mol. Its structure includes a thiazole ring and a pyrazine carbonyl moiety, which are significant in its biological interactions.

PropertyValue
CAS Number1396707-34-8
Molecular FormulaC₁₃H₁₃N₅O₂S
Molecular Weight303.34 g/mol

Research indicates that compounds similar to this compound often exhibit antitumor and antimicrobial activities. The presence of the thiazole and pyrazine moieties is known to enhance interactions with various biological targets, including enzymes involved in cancer cell proliferation and pathways related to microbial resistance.

Antitumor Activity

Preliminary studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

  • HeLa Cells : this compound demonstrated significant antiproliferative effects with an IC50 value indicating effective inhibition at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy can be attributed to the thiazole ring's ability to disrupt microbial membrane integrity or interfere with metabolic pathways.

Case Studies

  • Anticancer Studies : A study published in Molecular Cancer Therapeutics reported that derivatives of thiazole compounds exhibited potent inhibitory effects on tumor growth in xenograft models. The study highlighted that modifications in the side chains significantly affected the anticancer activity, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
  • Antimicrobial Efficacy : Research conducted on related thiazole compounds indicated their potential as broad-spectrum antimicrobial agents. In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of protein synthesis and cell wall integrity .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. These efforts include:

  • Structural Modifications : Altering substituents on the thiazole ring has shown promise in improving selectivity towards cancer cells while minimizing toxicity to normal cells.
  • Combination Therapies : Investigations into combining this compound with existing chemotherapeutics have suggested synergistic effects that could enhance overall treatment efficacy .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-8-4-16-13(21-8)17-11(19)9-6-18(7-9)12(20)10-5-14-2-3-15-10/h2-5,9H,6-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZUITOSKMPIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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